molecular formula C13H15N3O3S B2738743 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one CAS No. 433322-46-4

1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2738743
CAS No.: 433322-46-4
M. Wt: 293.34
InChI Key: JYZOVCDCAWPUTB-UHFFFAOYSA-N
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Description

1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is an organic compound with the molecular formula C12H15N3O3S It is a piperazine derivative characterized by the presence of an acetyl group and a nitrophenyl carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-acetylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonothioyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, bases like triethylamine.

Major Products Formed:

    Reduction of the nitro group: 1-Acetyl-4-[(4-aminophenyl)carbonothioyl]piperazine.

    Reduction of the carbonothioyl group: 1-Acetyl-4-[(4-mercaptophenyl)carbonothioyl]piperazine.

Scientific Research Applications

1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbonothioyl group may also play a role in binding to metal ions, affecting various biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-Acetyl-4-[(4-hydroxyphenyl)carbonothioyl]piperazine
  • 1-Acetyl-4-[(4-aminophenyl)carbonothioyl]piperazine
  • 1-Acetyl-4-[(4-mercaptophenyl)carbonothioyl]piperazine

Comparison: 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activityFor example, the amino derivative may have enhanced binding to certain enzymes, while the mercapto derivative could be more effective in metal ion chelation .

Properties

IUPAC Name

1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-10(17)14-6-8-15(9-7-14)13(20)11-2-4-12(5-3-11)16(18)19/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZOVCDCAWPUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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